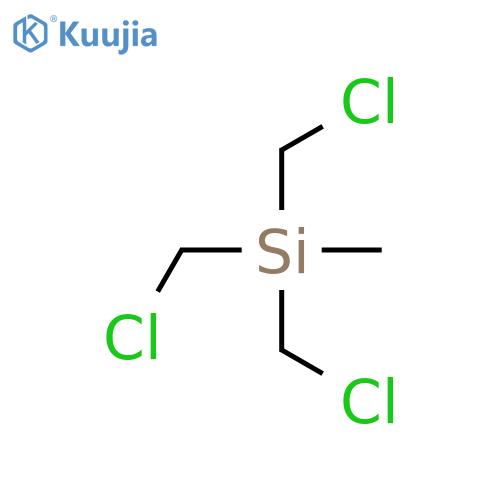Cas no 18171-72-7 (Silane, tris(chloromethyl)methyl-)

18171-72-7 structure
商品名:Silane, tris(chloromethyl)methyl-
CAS番号:18171-72-7
MF:C4H9Cl3Si
メガワット:191.558759450912
MDL:MFCD20622469
CID:5152650
Silane, tris(chloromethyl)methyl- 化学的及び物理的性質
名前と識別子
-
- Silane, tris(chloromethyl)methyl-
-
- MDL: MFCD20622469
- インチ: 1S/C4H9Cl3Si/c1-8(2-5,3-6)4-7/h2-4H2,1H3
- InChIKey: IDFLTVMGFGQSKV-UHFFFAOYSA-N
- ほほえんだ: [Si](CCl)(CCl)(CCl)C
Silane, tris(chloromethyl)methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357416-1g |
Tris(chloromethyl)methylsilane; . |
18171-72-7 | 1g |
€279.00 | 2025-02-16 | ||
| abcr | AB357416-5g |
Tris(chloromethyl)methylsilane; . |
18171-72-7 | 5g |
€840.00 | 2025-02-16 | ||
| abcr | AB357416-5 g |
Tris(chloromethyl)methylsilane; . |
18171-72-7 | 5g |
€840.00 | 2023-04-26 | ||
| abcr | AB357416-1 g |
Tris(chloromethyl)methylsilane; . |
18171-72-7 | 1g |
€279.00 | 2023-04-26 |
Silane, tris(chloromethyl)methyl- 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
18171-72-7 (Silane, tris(chloromethyl)methyl-) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18171-72-7)Silane, tris(chloromethyl)methyl-

清らかである:99%/99%
はかる:1g/5g
価格 ($):165.0/498.0